molecular formula C13H16O6 B177153 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester CAS No. 139148-39-3

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester

Cat. No.: B177153
CAS No.: 139148-39-3
M. Wt: 268.26 g/mol
InChI Key: MCNIMNIOWKRUFD-UHFFFAOYSA-N
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Description

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester is an organic compound with the molecular formula C13H16O6. It is a derivative of propionic acid and features a trimethoxyphenyl group attached to the propionic acid backbone. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester typically involves the esterification of 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid, while reduction could produce 3-Hydroxy-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester.

Scientific Research Applications

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group can also interact with various cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(3,4-dimethoxyphenyl)propionic acid methyl ester
  • 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid
  • Methyl 3,4,5-trimethoxycinnamate

Uniqueness

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological and industrial applications.

Properties

IUPAC Name

methyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-16-10-5-8(9(14)7-12(15)18-3)6-11(17-2)13(10)19-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNIMNIOWKRUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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